molecular formula C12H14BBrCl2O2 B6304230 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester CAS No. 2121512-54-5

6-Bromo-2,3-dichlorophenylboronic acid pinacol ester

Cat. No.: B6304230
CAS No.: 2121512-54-5
M. Wt: 351.9 g/mol
InChI Key: XCNFWWZILSRYSR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-Bromo-2,3-dichlorophenylboronic acid pinacol ester, also known as 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester .

Biochemical Pathways

The most important application of organoboron compounds like this compound is the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . The boron moiety can also be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that the stability of boronic esters can pose challenges in terms of bioavailability . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions. For example, the protodeboronation of boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Biological Activity

6-Bromo-2,3-dichlorophenylboronic acid pinacol ester (C₁₂H₁₄BBrCl₂O₂) is a boronic acid derivative that has garnered attention due to its potential applications in organic synthesis and biological research. This compound is characterized by a phenyl ring with both bromine and chlorine substituents, which enhances its reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. While specific biological activities are not extensively documented, boronic acids and their derivatives are known for their diverse biological properties, including enzyme inhibition and therapeutic potential.

The compound has a molecular weight of 351.86 g/mol and is primarily utilized in organic synthesis. Its structure allows it to participate effectively in cross-coupling reactions, which are crucial for forming complex organic molecules.

PropertyValue
Chemical FormulaC₁₂H₁₄BBrCl₂O₂
Molecular Weight351.86 g/mol
CAS Number2121512-54-5
Purity≥97%

The mechanism of action for boronic acids often involves their ability to form reversible covalent bonds with diols and amino acids, which can alter enzyme activity. For instance, they can bind to the active sites of serine proteases, inhibiting their function. The specific interactions of this compound with biological targets require further elucidation through experimental studies.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has shown that boronic acids can be designed to target specific enzymes. For example, studies on similar compounds have demonstrated their ability to inhibit serine proteases effectively.
  • Cross-Coupling Applications : The compound's role in the Suzuki-Miyaura reaction allows for the synthesis of biaryl compounds that may exhibit biological activity. This synthetic utility supports its potential use as a building block in drug discovery.
  • Comparative Analysis : A comparative study with structurally similar compounds such as 6-Bromo-2-chloro-3-ethoxyphenylboronic acid reveals variations in reactivity and biological activity, highlighting the importance of halogen substitution patterns.

Summary Table of Related Compounds

Compound NameCAS NumberKey Features
6-Bromo-2-chloro-3-ethoxyphenylboronic acid957121-15-2Contains ethoxy group; used in similar reactions
6-Bromo-2-fluoro-3-methoxyphenylboronic acidNot availableFluorine substitution may alter reactivity
4-Bromo-2-chlorophenylboronic acidNot availableSimpler structure but useful in organic synthesis

Future Directions

Further research is necessary to explore the specific biological activities of this compound. Potential studies could include:

  • In vitro assays to evaluate enzyme inhibition and cellular interactions.
  • In vivo models to assess therapeutic efficacy and safety profiles.
  • Structural modifications to enhance selectivity and potency against specific targets.

Properties

IUPAC Name

2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNFWWZILSRYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150679
Record name 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-54-5
Record name 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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